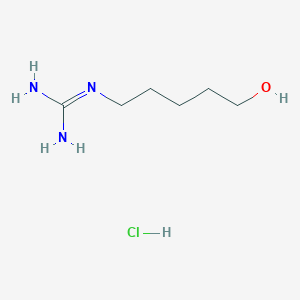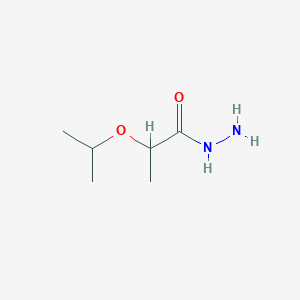
Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate
Overview
Description
Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate is a chemical compound with the molecular formula C14H15F6OSSb. It is known for its application as a photoinitiator in cationic polymerization processes . The compound is characterized by its high purity and stability, making it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate typically involves the reaction of benzyl chloride with 4-hydroxyphenylmethylsulfonium salt in the presence of hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light. These intermediates initiate cationic polymerization by opening epoxide rings or other reactive groups in monomers, leading to the formation of polymers . The molecular targets include various monomers and oligomers that undergo polymerization through cationic mechanisms .
Comparison with Similar Compounds
- Benzyl(4-hydroxyphenyl)(methyl)sulfonium Trifluorotris(perfluoroethyl)phosphate
- (4-Hydroxyphenyl)methyl(2-methylbenzyl)sulfonium Hexafluoroantimonate
- (4-Hydroxyphenyl)dimethylsulfonium Hexafluorophosphate
Uniqueness: Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate is unique due to its high reactivity and efficiency as a photoinitiator. Its ability to generate reactive intermediates under mild conditions makes it superior to other similar compounds in initiating polymerization reactions .
Properties
IUPAC Name |
benzyl-(4-hydroxyphenyl)-methylsulfanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS.6FH.Sb/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(15)8-10-14;;;;;;;/h2-10H,11H2,1H3;6*1H;/q;;;;;;;+5/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSKAMFDGOYVBE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CC1=CC=CC=C1)C2=CC=C(C=C2)O.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6OSSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201047722 | |
| Record name | Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125662-42-2 | |
| Record name | Benzyl(4-hydroxyphenyl)methylsulfonium hexafluoroantimonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201047722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyl(4-hydroxyphenyl)methylsulfonium Hexafluoroantimonate interact with light, and what are the implications of this interaction?
A1: [] This research demonstrates that upon excitation with a 266 nm laser pulse, this compound undergoes photolysis. This process generates a benzyl cation, a reactive species, which was detected using transient absorption spectroscopy. [] The formation of this cation is significant because it deviates from the typical photolysis products of other sulfonium salts, which usually yield Brønsted acids. This distinct reactivity suggests potential applications in photoinitiated cationic polymerization, particularly for vinyl ether monomers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)





